RLX-33

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

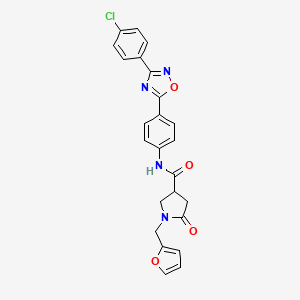

C24H19ClN4O4 |

|---|---|

Molecular Weight |

462.9 g/mol |

IUPAC Name |

N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C24H19ClN4O4/c25-18-7-3-15(4-8-18)22-27-24(33-28-22)16-5-9-19(10-6-16)26-23(31)17-12-21(30)29(13-17)14-20-2-1-11-32-20/h1-11,17H,12-14H2,(H,26,31) |

InChI Key |

LTOAWFRZXVPHAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=CC=C(C=C3)C4=NC(=NO4)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of RLX-33

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of RLX-33, a novel small molecule modulator of the relaxin-3/RXFP3 system. The information is compiled from peer-reviewed scientific literature and patent filings, offering a detailed resource for researchers and drug development professionals.

Introduction to this compound and the Relaxin-3/RXFP3 System

This compound is a first-in-class, nonpeptide small molecule identified as a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3][4] The relaxin-3/RXFP3 system is a neuropeptide signaling pathway primarily expressed in the brain and implicated in a variety of physiological processes, including stress responses, appetite regulation, and reward-seeking behaviors.[1] As a G protein-coupled receptor (GPCR), RXFP3 represents an attractive therapeutic target for conditions such as metabolic syndrome, obesity, and substance use disorders.[1][5] this compound has emerged from high-throughput screening and subsequent structure-activity relationship studies as a promising lead compound for targeting this system.[1][6]

Mechanism of Action of this compound

This compound functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[5][7] This means that it binds to a site on the receptor that is distinct from the binding site of the endogenous agonist, relaxin-3. This binding event modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of the agonist.[5]

The key aspects of this compound's mechanism of action are:

-

Antagonism of RXFP3: this compound inhibits the intracellular signaling cascades initiated by the binding of relaxin-3 to the RXFP3 receptor.[1]

-

Negative Allosteric Modulation: Further characterization has revealed that this compound acts as a NAM, causing a rightward shift in the agonist concentration-response curve and a depression of the maximal response, demonstrating insurmountable antagonism.[5]

-

Inhibition of Downstream Signaling: Specifically, this compound has been shown to block the relaxin-3-induced phosphorylation of ERK1/2, a key downstream signaling event in the MAPK pathway.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Parameter | Value | Reference |

| cAMP Accumulation | hRXFP3-CHO | IC50 | 2.36 µM | [8] |

| GTPγS Binding | hRXFP3-CHO | IC50 | 3.07 µM | [8] |

| ERK1 Phosphorylation | - | IC50 | 7.82 µM | [3] |

| ERK2 Phosphorylation | - | IC50 | 13.86 µM | [3] |

| Selectivity | - | Fold Selectivity for RXFP3 | >50-fold | [8] |

Table 2: In Vivo Pharmacokinetic and Efficacy Data of this compound in Rats

| Study | Animal Model | Dose & Administration | Key Finding | Reference |

| Pharmacokinetics | Male Wistar Rats | 10 mg/kg; IP | Good brain penetration, 99.8% plasma protein binding | [3] |

| Feeding Behavior | Male Wistar Rats | 10 mg/kg; IP | Blocked RXFP3 agonist-induced food intake | [1][3] |

| Alcohol Self-Administration | Male and Female Wistar Rats | 5 mg/kg; IP | Reduced alcohol self-administration | [7][9] |

| Alcohol Self-Administration | Alcohol-Preferring P Rats | 5 mg/kg; IP | Reduced alcohol self-administration in males | [7] |

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

5.1. RXFP3 cAMP Assay

-

Cell Line: A stable Chinese Hamster Ovary (CHO-K1) cell line expressing human RXFP3 (hRXFP3) was used.

-

Methodology: The LANCE® Ultra kit was employed to detect cAMP accumulation in 384-well plates. This assay is based on the competition between a europium chelate-labeled cAMP tracer and unlabeled cAMP produced by the cells for binding to a specific antibody.

-

Procedure:

-

Cells were cultured and seeded into 384-well plates.

-

Cells were pre-incubated with varying concentrations of this compound.

-

The RXFP3 agonist (e.g., relaxin-3 or R3/I5) was added to stimulate the receptor.

-

The detection reagents from the LANCE® Ultra kit were added.

-

The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured. A decrease in signal indicates an increase in intracellular cAMP.

-

-

Data Analysis: IC50 values were calculated by fitting the concentration-response data to a four-parameter logistic equation.

5.2. In Vivo Feeding Study

-

Animal Model: Male Wistar rats were used.

-

Methodology: The study was designed to assess the ability of this compound to block the orexigenic (appetite-stimulating) effects of an RXFP3-selective agonist.

-

Procedure:

-

Rats were habituated to the experimental conditions.

-

A baseline food intake was established.

-

On the test day, rats were pre-treated with this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle.

-

After a set pre-treatment time, the RXFP3-selective agonist R3/I5 was administered (e.g., intracerebroventricularly).

-

Food intake was measured at regular intervals (e.g., hourly for 4 hours).

-

-

Data Analysis: Food intake between the this compound treated group and the vehicle control group was compared using appropriate statistical tests (e.g., ANOVA).[1]

5.3. Alcohol Self-Administration Study

-

Animal Models: Wistar rats and alcohol-preferring P rats were used.[7]

-

Methodology: This experiment aimed to evaluate the effect of this compound on voluntary alcohol consumption.

-

Procedure:

-

Rats were trained to self-administer alcohol in operant conditioning chambers.

-

A stable baseline of alcohol intake was achieved.

-

On test days, rats received an intraperitoneal injection of this compound (at various doses, e.g., 0, 5, 10, 20 mg/kg) or vehicle one hour prior to the self-administration session.[9]

-

The number of lever presses for alcohol and sucrose (B13894) (as a control for general reward) was recorded.

-

Locomotor activity was also monitored to assess for non-specific sedative effects.[7]

-

-

Data Analysis: The effect of different doses of this compound on alcohol and sucrose self-administration was analyzed using statistical methods such as repeated measures ANOVA.[9]

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a compound like this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacology of the relaxin-3/RXFP3 system, being the first small molecule antagonist and negative allosteric modulator with in vivo activity.[1][5] Its ability to modulate feeding and alcohol-seeking behaviors in preclinical models highlights the therapeutic potential of targeting the RXFP3 receptor.[1][7] Future research will likely focus on further lead optimization to improve upon the pharmacokinetic properties of this compound, such as its aqueous solubility and plasma-protein binding, to develop drug candidates with enhanced clinical potential for treating metabolic and substance use disorders.[1]

References

- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. drughunter.com [drughunter.com]

- 7. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

- 9. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

RLX-33: A Negative Allosteric Modulator of the Relaxin Family Peptide Receptor 3 (RXFP3)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foreword: The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including anxiety, depression, and substance use disorders. The development of selective modulators for this receptor is of significant interest. This technical guide provides a comprehensive overview of RLX-33, a first-in-class, small-molecule negative allosteric modulator (NAM) of RXFP3. This document details its pharmacological properties, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Introduction to this compound and RXFP3

The neuropeptide relaxin-3 is the endogenous ligand for RXFP3, a G protein-coupled receptor (GPCR) predominantly expressed in the brain. The relaxin-3/RXFP3 system is implicated in various physiological processes, including stress responses, appetite regulation, and motivation.[1][2] this compound is a potent, selective, and blood-brain barrier-penetrant non-peptide antagonist of RXFP3.[1][3] It functions as a negative allosteric modulator, a class of ligands that bind to a site on the receptor distinct from the orthosteric site (the binding site of the endogenous ligand) to decrease the receptor's response to the agonist.[1] This mode of action offers potential therapeutic advantages, including a "ceiling effect" that may improve the safety profile of a drug.[4]

Quantitative Pharmacological Data of this compound

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Efficacy of this compound

| Assay Type | Cell Line | Parameter | Value | Reference(s) |

| cAMP Accumulation Assay | hRXFP3-CHO | IC₅₀ | 2.36 µM | [5] |

| GTPγS Binding Assay | hRXFP3-CHO | IC₅₀ | 3.07 µM | [5] |

| ERK1/2 Phosphorylation | - | IC₅₀ (ERK1) | 7.82 µM | [3] |

| ERK1/2 Phosphorylation | - | IC₅₀ (ERK2) | 13.86 µM | [3] |

Table 2: In Vivo Pharmacokinetics of this compound in Rats (10 mg/kg, i.p.)

| Parameter | Value | Unit | Reference(s) |

| Cmax (Plasma) | 1401 | ng/mL | [1] |

| tmax (Plasma) | 0.5 | h | [1] |

| CL_F (Plasma) | 43.8 | mL/min/kg | [1] |

| t1/2 (Plasma) | 1.9 | h | [1] |

| AUCinf (Plasma) | 5352 | ng/mL·h | [1] |

| Cmax (Brain) | 1552 | ng/mL | [1][5] |

| tmax (Brain) | 2.0 | h | [1] |

| t1/2 (Brain) | 4.9 | h | [1] |

| Brain/Plasma Ratio | 2.3 | - | [1] |

| Plasma Protein Binding | 99.8 | % | [3] |

| Aqueous Solubility | < 1 | µM | [5] |

Table 3: In Vivo Efficacy of this compound in Rats

| Behavioral Model | Species/Strain | Doses (i.p.) | Key Finding | Reference(s) |

| RXFP3 Agonist-Induced Feeding | Male Wistar | 10 mg/kg | Attenuated R3/I5-induced food intake. | [1][3] |

| Alcohol Self-Administration | Male & Female Wistar | 5, 10, 20 mg/kg | Dose-dependently reduced alcohol self-administration. | [5][6] |

| Sucrose Self-Administration | Male & Female Wistar | 5, 10, 20 mg/kg | No significant effect. | [5][6] |

| Locomotor Activity | Male & Female Wistar | 5, 10, 20 mg/kg | No significant effect. | [5][6] |

RXFP3 Signaling Pathways and Modulation by this compound

RXFP3 is primarily coupled to inhibitory G proteins (Gαi/o).[2] Activation of RXFP3 by its endogenous ligand, relaxin-3, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][7] Additionally, RXFP3 activation can stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), part of the mitogen-activated protein kinase (MAPK) pathway.[7][8]

As a negative allosteric modulator, this compound binds to a topographically distinct site on the RXFP3 receptor. While it does not compete directly with relaxin-3 for binding at the orthosteric site, its presence reduces the efficacy of relaxin-3 in activating the downstream signaling cascades.[1] This results in an attenuation of the relaxin-3-induced inhibition of cAMP production and a reduction in ERK1/2 phosphorylation.[3]

Figure 1: RXFP3 signaling and modulation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are based on standard practices and published literature.

cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the forskolin-stimulated production of cAMP, a hallmark of Gαi/o-coupled receptor activation.

Materials:

-

hRXFP3-expressing Chinese Hamster Ovary (CHO) cells

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX)

-

Relaxin-3 (or a selective agonist like R3/I5)

-

This compound

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

Procedure:

-

Cell Culture: Culture hRXFP3-CHO cells to ~80-90% confluency.

-

Cell Plating: Seed cells into 96- or 384-well plates at an appropriate density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of relaxin-3 (typically EC₈₀) and forskolin.

-

Pre-incubation with NAM: Remove culture medium and add the this compound dilutions to the cells. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Agonist and Forskolin Stimulation: Add the relaxin-3 and forskolin solution to the wells.

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

[³⁵S]GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.

Materials:

-

Membranes from hRXFP3-CHO cells

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP

-

[³⁵S]GTPγS

-

Relaxin-3

-

This compound

-

Scintillation cocktail and filter plates (e.g., GF/B)

Procedure:

-

Membrane Preparation: Prepare cell membranes from hRXFP3-CHO cells and determine the protein concentration.

-

Assay Setup: In a 96-well plate, combine the cell membranes, GDP, relaxin-3 (at its EC₉₀), and varying concentrations of this compound in assay buffer.

-

Incubation: Incubate the mixture for a short period (e.g., 15 minutes) at 30°C.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate for a defined time (e.g., 60 minutes) at 30°C with gentle agitation.

-

Termination and Filtration: Terminate the reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Detection: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot it against the log concentration of this compound to determine the IC₅₀.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the modulation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

-

hRXFP3-CHO cells

-

Serum-free cell culture medium

-

Relaxin-3

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Serum Starvation: Plate cells and grow to confluency. Then, serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Compound Treatment: Pre-incubate the cells with different concentrations of this compound for a specified time.

-

Agonist Stimulation: Stimulate the cells with relaxin-3 (at its EC₈₀) for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and block the membrane.

-

Antibody Incubation: Incubate the membrane with the primary anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Plot the normalized signal against the log concentration of this compound to determine the IC₅₀.

Figure 2: General workflow for characterizing this compound.

Logical Framework for NAM Classification

Figure 3: Logical deduction of this compound's mechanism.

Conclusion and Future Directions

This compound represents a significant advancement in the development of pharmacological tools to probe the function of the relaxin-3/RXFP3 system. Its characterization as a negative allosteric modulator with good brain penetrance and in vivo efficacy makes it a valuable lead compound for the development of novel therapeutics.[1][4] Future research will likely focus on optimizing the potency and pharmacokinetic properties of the this compound scaffold to develop clinical candidates for the treatment of alcohol use disorder and other neuropsychiatric conditions.[5][6] The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this promising area.

References

- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real‐time examination of cAMP activity at relaxin family peptide receptors using a BRET‐based biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regulation of operant oral ethanol self-administration: a dose-response curve study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A reverse translational study of PPAR-α agonist efficacy in human and rodent models relevant to alcohol use disorder - PMC [pmc.ncbi.nlm.nih.gov]

RLX-33: A Technical Guide to its Structure, Chemical Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLX-33 is a pioneering, nonpeptide small molecule antagonist of the relaxin family peptide receptor 3 (RXFP3).[1][2][3] This document provides a comprehensive overview of the structure, chemical properties, and pharmacological characteristics of this compound. It is intended to serve as a technical resource for researchers and professionals engaged in drug discovery and development, particularly those focused on GPCR-mediated signaling pathways implicated in neuropsychiatric and metabolic disorders. The information presented herein is compiled from publicly available scientific literature and databases, with a focus on providing detailed experimental context and data-driven insights.

Chemical Structure and Properties

This compound, with the IUPAC name N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide, is a novel chemical entity identified through high-throughput screening.[4][5] Its discovery marked a significant advancement in the study of the relaxin-3/RXFP3 system, which had previously been limited to peptide-based ligands.[2]

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | N-[4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide | PubChem[4] |

| Molecular Formula | C24H19ClN4O4 | PubChem[4] |

| Molecular Weight | 462.9 g/mol | PubChem[4] |

| Canonical SMILES | C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)NC(=O)C4CC(=O)N(C4)CC5=CC=CO5)Cl | IUPHAR/BPS Guide to PHARMACOLOGY[3] |

| InChI Key | LTOAWFRZXVPHAJ-UHFFFAOYSA-N | PubChem[4] |

| ChEMBL ID | CHEMBL5207128 | PubChem[4] |

Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | Sigma-Aldrich[5] |

| Purity | 99.82% | Sigma-Aldrich[5] |

| Hydrogen Bond Acceptors | 6 | GPCRdb[6] |

| Hydrogen Bond Donors | 1 | GPCRdb[6] |

| Rotatable Bonds | 6 | GPCRdb[6] |

| Aqueous Solubility | <1 μM | Journal of Medicinal Chemistry[2] |

| Storage Temperature | -20°C to -80°C | Sigma-Aldrich[5] |

Pharmacological Profile

This compound is a selective antagonist of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[1][2] The relaxin-3/RXFP3 system is a key regulator of various physiological processes, including stress responses, appetite, and motivation.[2][7]

Mechanism of Action

This compound functions as a negative allosteric modulator (NAM) of the RXFP3 receptor.[7] It inhibits the signaling cascade initiated by the binding of the endogenous ligand, relaxin-3. The RXFP3 receptor is coupled to the Gi/o family of G proteins.[1][8] Upon activation by an agonist, it inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][8] this compound antagonizes this effect, thereby blocking the downstream cellular responses.

References

- 1. Frontiers | Relaxin-3/RXFP3 networks: an emerging target for the treatment of depression and other neuropsychiatric diseases? [frontiersin.org]

- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Involvement of the Nucleus Incertus and Relaxin-3/RXFP3 Signaling System in Explicit and Implicit Memory [frontiersin.org]

In Vivo Blood-Brain Barrier Penetration of RLX-33: A Technical Guide

This technical guide provides an in-depth overview of the in vivo blood-brain barrier (BBB) penetration and associated pharmacological characteristics of RLX-33, a first-in-class, small molecule, brain-penetrant relaxin family peptide 3 (RXFP3) receptor negative allosteric modulator (NAM).[1][2] The information is intended for researchers, scientists, and drug development professionals working on novel therapeutics for central nervous system (CNS) disorders.

Quantitative Data on In Vivo BBB Penetration and Pharmacokinetics

This compound has been demonstrated to be a blood-brain barrier penetrant compound.[3][4] Its pharmacokinetic properties have been assessed in male Wistar rats following a single intraperitoneal (IP) administration.[3][5] The key quantitative data are summarized in the table below.

| Parameter | Value | Species/Model | Dosage | Reference |

| Brain Cmax | 1552 ng/mL | Male Wistar Rat | 10 mg/kg, single IP dose | [5] |

| Plasma Half-life (t½) | 1.9 hours | Male Wistar Rat | 10 mg/kg, single IP dose | [2] |

| Brain Half-life (t½) | 4.9 hours | Male Wistar Rat | 10 mg/kg, single IP dose | [2] |

| Plasma Protein Binding | 99.8% | Rat Plasma | N/A | [1][3][5] |

| Aqueous Solubility | < 1 µM | In vitro | N/A | [1][5] |

| P-glycoprotein (Pgp) Substrate | No (Efflux Ratio = 1.0) | In vitro (Caco-2 assay) | N/A | [1] |

| Clearance | 44 mL/min/kg | Male Wistar Rat | 10 mg/kg, single IP dose | [5] |

Experimental Protocols

The following sections detail the methodologies employed in the key in vivo and in vitro experiments to characterize the BBB penetration and pharmacological activity of this compound.

In Vivo Pharmacokinetic Study in Rats

This protocol describes the assessment of this compound's pharmacokinetic profile, including its brain penetration, in male Wistar rats.

Objective: To determine the plasma and brain concentrations of this compound over time following a single intraperitoneal administration.

Materials:

-

This compound

-

Vehicle (e.g., 10% DMSO in corn oil)[3]

-

Standard laboratory equipment for IP injections and blood/tissue collection.

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS).

Procedure:

-

Dose Formulation: Prepare a solution of this compound in the chosen vehicle to achieve the desired concentration for a 10 mg/kg dosage.[3][5]

-

Animal Dosing: Administer a single 10 mg/kg dose of the this compound formulation to male Wistar rats via intraperitoneal injection.[3][5]

-

Sample Collection: At various time points post-administration, collect blood samples and brain tissue.

-

Sample Processing:

-

Process blood samples to isolate plasma.

-

Homogenize brain tissue samples.

-

-

Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters including Cmax, and half-life (t½) for both plasma and brain.[2][5]

In Vitro P-glycoprotein Substrate Assessment (Caco-2 Permeability Assay)

This in vitro assay was used to determine if this compound is a substrate for the P-glycoprotein (Pgp) efflux transporter, which is highly expressed at the BBB.[1]

Objective: To measure the bidirectional permeability of this compound across a Caco-2 cell monolayer.

Procedure:

-

Cell Culture: Culture Caco-2 cells on permeable supports until a confluent monolayer is formed, expressing tight junctions and Pgp transporters.

-

Permeability Measurement:

-

Add this compound to either the apical (A) or basolateral (B) side of the monolayer.

-

At specified time intervals, sample the receiver compartment (B or A, respectively).

-

-

Quantification: Analyze the concentration of this compound in the receiver compartment samples.

-

Efflux Ratio Calculation: Calculate the apparent permeability coefficients for both directions (Papp A→B and Papp B→A). The efflux ratio is then determined (Papp B→A / Papp A→B). An efflux ratio of approximately 1.0 indicates that the compound is not a significant Pgp substrate.[1]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound at the RXFP3 Receptor

This compound acts as a negative allosteric modulator of the RXFP3 receptor, a G protein-coupled receptor (GPCR).[1][2] It inhibits the activity of the endogenous agonist, relaxin-3.[1] One of the downstream effects that is blocked is the phosphorylation of ERK1/2.[3][4]

Caption: this compound's antagonistic action on the RXFP3 signaling pathway.

Experimental Workflow for In Vivo BBB Penetration Assessment

The following diagram illustrates the logical flow of the in vivo pharmacokinetic study to determine the brain penetration of this compound.

Caption: Workflow for assessing in vivo BBB penetration of this compound.

References

- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound - Immunomart [immunomart.com]

- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

RLX-33: A Technical Overview of its Effects on Feeding Behavior and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

RLX-33 is a recently developed small-molecule, selective antagonist for the relaxin family peptide 3 receptor (RXFP3). The relaxin-3/RXFP3 system is a key neuromodulatory pathway implicated in the regulation of appetite, stress responses, and motivation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on feeding behavior and its potential metabolic implications. This document summarizes key quantitative data from preclinical studies, details experimental methodologies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to the Relaxin-3/RXFP3 System and this compound

The neuropeptide relaxin-3, primarily expressed in the nucleus incertus of the brainstem, is the endogenous ligand for the G protein-coupled receptor RXFP3.[1][2] This system is highly conserved and plays a significant role in neuroendocrine functions, including the control of feeding and metabolism.[2] Pharmacological activation of RXFP3 by relaxin-3 or selective agonists has been shown to be potently orexigenic, increasing food intake and body weight in rats.[3][4]

This compound is a first-in-class, nonpeptide, selective antagonist of RXFP3.[3][5] It possesses favorable pharmacokinetic properties for behavioral assessment, including the ability to penetrate the blood-brain barrier.[3][6] As an antagonist, this compound offers a valuable pharmacological tool to investigate the physiological roles of the relaxin-3/RXFP3 system and as a potential therapeutic agent for conditions characterized by dysregulated feeding, such as obesity and certain eating disorders.[3][4]

This compound and Feeding Behavior: Preclinical Evidence

The primary characterized effect of this compound is its ability to block the orexigenic action of RXFP3 agonists.

Antagonism of Agonist-Induced Feeding

In preclinical studies using male Wistar rats, this compound has been shown to effectively attenuate the increase in food intake induced by the RXFP3-selective agonist, R3/I5.[3] A single intraperitoneal (i.p.) injection of this compound prior to intracerebroventricular (i.c.v.) administration of R3/I5 significantly reduces the agonist-stimulated food consumption.[3]

Effect on Basal Feeding Behavior

Current evidence suggests that this compound, when administered alone, does not have a significant effect on basal (spontaneous) food intake in satiated rats.[3] This indicates that under normal conditions, the endogenous relaxin-3/RXFP3 tone may not be a primary driver of feeding, or that higher doses of the antagonist are needed to observe an effect on baseline consumption.

Quantitative Data on Feeding Behavior

The following tables summarize the key quantitative findings from a pivotal study on this compound's effect on feeding behavior in male Wistar rats.[3]

Table 1: Effect of this compound on R3/I5-Induced Food Intake in Male Wistar Rats [3]

| Treatment Group | N | Mean Food Intake (g) at 2 hours (± SEM) |

| Vehicle + aCSF | 8 | 0.4 ± 0.1 |

| Vehicle + R3/I5 (agonist) | 8 | 2.5 ± 0.5 |

| This compound (10 mg/kg, i.p.) + aCSF | 7 | 0.6 ± 0.2 |

| This compound (10 mg/kg, i.p.) + R3/I5 | 7 | 1.1 ± 0.3# |

| p < 0.05 compared to Vehicle + aCSF | ||

| #p < 0.05 compared to Vehicle + R3/I5 |

Table 2: Pharmacokinetic Properties of this compound in Male Wistar Rats (10 mg/kg, i.p.) [3]

| Parameter | Plasma | Brain |

| Cmax (ng/mL) | 1401 | 1552 |

| tmax (h) | 0.5 | 2.0 |

| t1/2 (h) | 1.9 | 4.9 |

| AUCinf (ng/mL*h) | 5352 | 12519 |

| Brain/Plasma Ratio | - | 2.3 |

Effects on Metabolism

While the direct effects of this compound on broader metabolic parameters have not been extensively reported, the known role of the relaxin-3/RXFP3 system in energy homeostasis allows for informed hypotheses.

Energy Expenditure

Chronic activation of RXFP3 by agonists in male rats has been shown to increase body weight and adiposity without significant changes in energy expenditure or locomotor activity.[7] This suggests that the primary metabolic effect of the relaxin-3/RXFP3 system is on the intake side of the energy balance equation. Studies on relaxin-3 knockout mice have yielded conflicting results regarding body weight, though some evidence points to a leaner phenotype in knockout animals on a high-fat diet, which could imply a role for the system in energy storage.[2][8] Direct investigation of this compound's effect on energy expenditure using techniques like indirect calorimetry is a critical area for future research.

Hormonal Regulation

Chronic central administration of relaxin-3 in rats has been shown to increase plasma levels of leptin and insulin (B600854), consistent with the observed increase in food intake and body weight.[2] It is plausible that chronic blockade of RXFP3 with an antagonist like this compound could lead to downstream effects on these metabolic hormones, although this has not yet been experimentally verified.

Signaling Pathway and Mechanism of Action

This compound acts as a negative allosteric modulator of the RXFP3 receptor.[1] RXFP3 is a class A G protein-coupled receptor that primarily signals through the Gi/o pathway.[3]

RXFP3 Signaling Cascade

Upon binding of an agonist like relaxin-3, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] This signaling cascade is also known to stimulate the ERK1/2 phosphorylation pathway.[4] this compound competitively blocks the binding of agonists to RXFP3, thereby preventing the initiation of this downstream signaling cascade.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's effects.

Agonist-Induced Feeding Study in Rats

This protocol is adapted from the methodology described by Gay et al. (2022).[3]

Detailed Steps:

-

Animals: Adult male Wistar rats are individually housed and acclimated to the facility for at least one week prior to any procedures.

-

Surgery: Rats are anesthetized and placed in a stereotaxic frame for the surgical implantation of a guide cannula aimed at the lateral cerebral ventricle.

-

Recovery: Animals are allowed a recovery period of at least one week, during which they are handled regularly.

-

Habituation: On the day of the experiment, rats are placed in the testing cages to habituate.

-

Drug Administration:

-

This compound (10 mg/kg) or its vehicle is administered via i.p. injection.

-

30 minutes later, the RXFP3 agonist R3/I5 or artificial cerebrospinal fluid (aCSF) vehicle is infused intracerebroventricularly.

-

-

Data Collection: Immediately following the i.c.v. infusion, a pre-weighed amount of standard chow is presented, and food intake is measured by weight at specified time points (e.g., 1, 2, and 4 hours). Water intake is also monitored.

Assessment of Basal Food Intake

To assess the effect of a compound on spontaneous feeding, a similar protocol to the one above can be used, with the omission of the agonist administration.

-

Acclimation and Habituation: Animals are acclimated to single housing and testing cages. For 24-hour monitoring, specialized metabolic cages that automatically record food intake can be used.

-

Administration: this compound or vehicle is administered at the desired dose(s).

-

Measurement: Food intake is measured at regular intervals over a 24-hour period to assess effects on both the light and dark cycles.

Evaluation of Metabolic Parameters (Proposed)

While specific studies on this compound are lacking, the following are standard methods for assessing metabolic effects in rodents.

-

Indirect Calorimetry:

-

Rats are housed individually in metabolic cages equipped for indirect calorimetry.

-

Following administration of this compound or vehicle, oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured continuously to calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Locomotor activity is simultaneously monitored using infrared beams.

-

-

Measurement of Plasma Hormones:

-

At the end of a feeding study or a dedicated experiment, blood samples are collected.

-

Plasma is isolated and stored for subsequent analysis of insulin and leptin levels using commercially available ELISA or radioimmunoassay kits.

-

Future Directions and Conclusion

This compound is a valuable tool for elucidating the role of the relaxin-3/RXFP3 system in feeding and metabolism. Current data robustly demonstrates its efficacy in blocking agonist-induced hyperphagia. However, several key areas require further investigation:

-

Effects on Basal and Motivated Feeding: While this compound does not appear to affect spontaneous feeding in satiated animals, its impact on feeding motivated by hunger (e.g., after a fast) or palatable food warrants further study.

-

Chronic Administration: The long-term effects of RXFP3 blockade on body weight, body composition, and overall metabolic health are unknown.

-

Comprehensive Metabolic Phenotyping: Detailed studies employing indirect calorimetry are needed to determine if this compound influences energy expenditure, substrate utilization, or physical activity.

-

Hormonal and Glycemic Control: The impact of this compound on insulin sensitivity, glucose tolerance, and the secretion of key metabolic hormones like leptin and ghrelin remains to be elucidated.

References

- 1. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

- 2. Relaxin-3/RXFP3 Signaling and Neuroendocrine Function – A Perspective on Extrinsic Hypothalamic Control - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sex‐specific effects of relaxin‐3 on food intake and body weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

Unlocking a New Avenue in Alcohol Use Disorder Treatment: The Potential of RLX-33

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel pharmacotherapies for Alcohol Use Disorder (AUD) has led researchers to explore a variety of neural pathways. A promising new target is the relaxin family peptide 3 (RXFP3) receptor, a key player in stress, reward, and motivation. This guide delves into the preclinical data and therapeutic potential of RLX-33, a first-in-class, small molecule, negative allosteric modulator (NAM) of the RXFP3 receptor, in the context of AUD.

Core Mechanism of Action

This compound functions as a non-peptide antagonist of the RXFP3 receptor.[1][2] Unlike orthosteric antagonists that directly block the agonist binding site, this compound is a negative allosteric modulator, meaning it binds to a different site on the receptor to inhibit its activity.[3][4] This mechanism has been shown to block the stimulation of food intake induced by RXFP3 agonists and, more significantly, to reduce alcohol self-administration in animal models.[3][5][6] The relaxin-3/RXFP3 system is implicated in regulating alcohol intake and relapse-like behavior, making its modulation a strategic approach for AUD treatment.[7]

The primary signaling pathway affected by this compound is the G-protein coupled receptor (GPCR) cascade. Activation of RXFP3, a Gi/o-coupled receptor, typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) accumulation. This compound's antagonistic action prevents this decrease. Furthermore, it has been shown to block relaxin-3-induced phosphorylation of ERK1/2, another downstream signaling event.[6][8]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Target | Cell Line | IC50 Value | Reference |

| cAMP Accumulation | hRXFP3 | CHO-K1 | 2.36 µM | [6][9] |

| GTPγS Binding | hRXFP3 | CHO cells | 3.07 µM | [9] |

| ERK1 Phosphorylation | - | - | 7.82 µM | [6] |

| ERK2 Phosphorylation | - | - | 13.86 µM | [6] |

Table 2: In Vivo Effects of this compound on Alcohol Self-Administration in Rats

| Animal Model | Sex | Doses (mg/kg, IP) | Key Finding | Reference |

| Wistar Rats | Male | 5, 10, 20 | Dose-dependent decrease in alcohol self-administration. | [3][9] |

| Wistar Rats | Female | 5, 10, 20 | Significant reduction at 5 mg/kg dose. | [3][9] |

| Alcohol-preferring P Rats | Male | 5 | Reduced alcohol self-administration. | [3][5] |

| Alcohol-preferring P Rats | Female | 5, 10, 20 | No significant effect observed. | [3] |

Table 3: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Administration | Reference |

| Clearance | 44 mL/min/kg | 10 mg/kg, IP | [9] |

| Brain Cmax | 1552 ng/mL | 10 mg/kg, IP | [9] |

| Plasma Protein Binding | 99.8% | - | [6] |

| Half-life (Plasma) | 1.9 hours | - | [3] |

| Half-life (Brain) | 4.9 hours | - | [3] |

| Aqueous Solubility | < 1 µM | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the key experimental protocols used in the evaluation of this compound.

In Vitro cAMP Assay

-

Objective: To determine the functional antagonism of this compound at the human RXFP3 receptor.

-

Cell Line: A stable Chinese Hamster Ovary (CHO-K1) cell line expressing the human RXFP3 receptor (hRXFP3-CHO).[4][9]

-

Methodology: The LANCE® Ultra cAMP kit was used to detect cAMP accumulation in 384-well plates. The assay is based on a time-resolved fluorescence resonance energy transfer (TR-FRET) competition between a europium-labeled cAMP tracer and unlabeled cAMP produced by the cells.[4]

-

Procedure:

-

hRXFP3-CHO cells are plated and incubated.

-

Cells are treated with varying concentrations of this compound in the presence of an RXFP3 agonist (e.g., relaxin-3).

-

Following incubation, cell lysis and detection reagents are added.

-

The TR-FRET signal is measured, which is inversely proportional to the intracellular cAMP concentration.

-

IC50 values are calculated by fitting the dose-response data to a nonlinear regression curve.

-

Animal Models and Drug Administration

-

Species: Male and female Wistar rats and alcohol-preferring P rats were used to assess the effects on both standard and genetically predisposed models of high alcohol consumption.[3]

-

Housing: Animals were singly housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.

-

Drug Formulation: this compound was synthesized by Research Triangle Institute and suspended in 45% hydroxypropyl-β-cyclodextrin (HPBCD) for injection.[3]

-

Administration: this compound was administered via intraperitoneal (IP) injection at a volume of 1 mL/kg.[3][6] Doses ranged from 0 (vehicle) to 20 mg/kg and were given 1 hour prior to behavioral testing sessions.[3]

Behavioral Assay: Alcohol Self-Administration

This protocol is designed to measure the motivation to consume alcohol and the effect of this compound on this behavior.

-

Apparatus: Standard operant conditioning chambers equipped with two levers and a liquid delivery system.

-

Procedure:

-

Training: Rats are trained to press one "active" lever to receive a 0.1 mL reward of 10% ethanol (B145695) solution. Pressing the "inactive" lever has no consequence.

-

Baseline: Training continues until rats demonstrate stable responding for alcohol.

-

Testing: A within-subjects design is used where each rat receives all doses of this compound (0, 5, 10, 20 mg/kg) on separate test days (e.g., Tuesdays and Thursdays). Standard (non-drug) self-administration sessions occur on intervening days to maintain behavior.[3]

-

Data Collection: The total number of active and inactive lever presses is recorded to determine the effect of this compound on alcohol-seeking behavior.

-

-

Control Measures:

-

Sucrose Self-Administration: To test if this compound's effect is specific to alcohol or affects general reward motivation, separate tests are run where rats self-administer a 10% sucrose solution.[3][9]

-

Locomotor Activity: An open field test is used to confirm that the effective doses of this compound do not cause general sedation or motor impairment that could confound the self-administration results.[3][9]

-

Conclusion and Future Directions

The available preclinical data strongly support the therapeutic potential of targeting the RXFP3 receptor with a negative allosteric modulator like this compound for the treatment of AUD.[3][5] The compound effectively reduces alcohol self-administration in rats, particularly in males, at doses that do not impact general locomotor activity or motivation for other natural rewards like sucrose.[3][9] Its favorable pharmacokinetic profile, including the ability to penetrate the blood-brain barrier, further enhances its viability as a drug candidate.[4][6]

Future research should focus on further optimization of the this compound scaffold to improve properties such as aqueous solubility and reduce plasma-protein binding.[4] Additional studies are warranted to explore its efficacy in preventing relapse, a major challenge in AUD treatment, and to fully understand the sex-specific differences observed in the initial studies. The promising results position RXFP3 NAMs as a novel and exciting avenue for the development of the next generation of AUD pharmacotherapies.[9]

References

- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Relaxin-3/RXFP3 system regulates alcohol-seeking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Immunomart [immunomart.com]

- 9. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

RLX-33: A Technical Guide on its Impact on Affective Behaviors for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Properties and Preclinical Profile of RLX-33

This technical guide provides a comprehensive overview of this compound, a novel, first-in-class, small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the relaxin-3/RXFP3 system for neuropsychiatric and substance use disorders. This guide synthesizes the available preclinical data on this compound, with a focus on its impact on affective behaviors.

Core Compound Information

This compound is a brain-penetrant compound that selectively antagonizes the activity of the endogenous ligand relaxin-3 at the RXFP3 receptor.[1][2] It has been developed to investigate the role of the relaxin-3/RXFP3 system in various physiological processes, including stress responses, appetite, and motivation.[3][4] The compound exhibits favorable pharmacokinetic properties for behavioral assessment in preclinical models.[3][4]

Mechanism of Action

This compound functions as a negative allosteric modulator of the RXFP3 receptor, a Gi/o protein-coupled receptor.[1][2] Upon activation by its endogenous ligand, relaxin-3, the RXFP3 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels, and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[5][6] this compound selectively binds to a site on the RXFP3 receptor distinct from the relaxin-3 binding site and inhibits these downstream signaling events.[5][7] Notably, this compound has been shown to block relaxin-3-induced ERK1/2 phosphorylation.[5][7]

Signaling Pathway of RXFP3 and Inhibition by this compound

References

- 1. anilocus.com [anilocus.com]

- 2. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Video: Habituation and Prepulse Inhibition of Acoustic Startle in Rodents [jove.com]

- 4. research-support.uq.edu.au [research-support.uq.edu.au]

- 5. Open field test in rats [protocols.io]

- 6. Distribution, physiology and pharmacology of relaxin‐3/RXFP3 systems in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetic Profile of RLX-33 in Rodent Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of RLX-33, a potent and selective antagonist of the relaxin family peptide 3 (RXFP3) receptor, in rodent models. The data presented herein is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are essential for its development as a potential therapeutic agent for conditions such as metabolic syndrome and alcohol use disorder.[1][2][3]

Core Pharmacokinetic Parameters

The pharmacokinetic properties of this compound have been characterized in male Wistar rats following a single intraperitoneal (i.p.) administration. The compound is rapidly absorbed and demonstrates significant brain penetration.[2]

Table 1: In Vitro ADME Properties of this compound

| Parameter | Value | Species | Notes |

| Aqueous Solubility | < 1 µM | N/A | Poor aqueous solubility.[2][4] |

| Plasma Protein Binding | 99.8% | Rat | Highly protein-bound.[1][2][4] |

| BBB Permeability (Papp A→B) | 1.3 x 10⁻⁶ cm/sec | N/A | Modest in vitro permeability in MDCK-MDR1 bidirectional transport assay.[2] |

| P-glycoprotein (Pgp) Substrate | No (Efflux Ratio = 1.0) | N/A | Not a substrate for P-glycoprotein, suggesting it is not actively pumped out of the brain.[2] |

Table 2: Pharmacokinetic Parameters of this compound in Male Wistar Rats (10 mg/kg, i.p.)

| Parameter | Plasma | Brain |

| Cmax (ng/mL) | 1401 | 1552 |

| Tmax (h) | 0.5 | 2.0 |

| t1/2 (h) | 1.9 | 4.9 |

| AUCinf (ng/mL·h) | 5352 | 12519 |

| CL/F (mL/min/kg) | 43.8 | N/A |

Data sourced from MedChemExpress and a study on the discovery and characterization of the first nonpeptide antagonists for the Relaxin-3/RXFP3 system.[1][2]

Experimental Protocols

The following section details the methodologies employed in the key pharmacokinetic studies of this compound.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Wistar rats were used for the pharmacokinetic analysis.[1][2]

-

Dosage and Administration: A single dose of 10 mg/kg of this compound was administered via intraperitoneal (i.p.) injection.[1][2]

-

Sample Collection: Blood and brain tissue samples were collected at various time points over an 8-hour period to determine the concentration of this compound.[2]

-

Bioanalysis: While the specific analytical method is not detailed in the provided information, liquid chromatography-mass spectrometry (LC-MS/MS) is a standard and highly likely method for quantifying small molecules like this compound in biological matrices.

In Vitro Blood-Brain Barrier Permeability Assay

-

Model: A Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) was used to assess the bidirectional transport of this compound.[2] This in vitro model is widely accepted for predicting the potential of a compound to cross the blood-brain barrier.

-

Methodology: The apparent permeability coefficient (Papp) was determined in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions. The efflux ratio (Papp B→A / Papp A→B) was calculated to determine if the compound is a substrate of P-glycoprotein.[2]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the context of this compound's action and the experimental procedures, the following diagrams are provided.

Caption: this compound antagonizes the RXFP3 receptor, blocking Relaxin-3 induced signaling.

Caption: Workflow for a typical rodent pharmacokinetic study of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

Methodological & Application

RLX-33 Experimental Protocol for In Vivo Studies

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

RLX-33 is a first-in-class, potent, selective, and blood-brain barrier-penetrant small molecule negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor.[1][2][3] As a nonpeptide antagonist of this G protein-coupled receptor, this compound is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in a variety of processes including stress responses, appetite control, motivation, and reward.[1][4][5] In vivo studies have demonstrated its efficacy in reducing alcohol self-administration and blocking agonist-induced food intake in rats, highlighting its therapeutic potential for conditions such as alcohol use disorder (AUD) and metabolic syndrome.[1][2][3][5]

Mechanism of Action

This compound functions as a negative allosteric modulator of the RXFP3 receptor.[1][3] This means it binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, relaxin-3, binds. This binding event modulates the receptor's conformation in such a way that it reduces the affinity and/or efficacy of the endogenous agonist. In vitro studies have shown that this compound dose-dependently blocks the activity of relaxin-3.[1] Furthermore, it has been demonstrated to block the relaxin-3-induced phosphorylation of ERK1/2, a downstream signaling event.[2][6]

Signaling Pathway

The relaxin-3/RXFP3 signaling cascade is a key modulator of neuronal activity. The binding of the endogenous ligand, relaxin-3, to its cognate receptor, RXFP3, initiates a downstream signaling cascade that includes the phosphorylation of ERK1/2. This compound, as a negative allosteric modulator, interferes with this process by binding to RXFP3 and preventing the conformational changes required for full receptor activation by relaxin-3. This ultimately leads to a reduction in downstream signaling, such as pERK1/2 levels.

Figure 1: Simplified signaling pathway of the relaxin-3/RXFP3 system and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line | Assay | Reference |

|---|---|---|---|---|

| IC50 (cAMP) | 2.36 µM | hRXFP3-CHO | cAMP accumulation | [7] |

| IC50 (GTPγS) | 3.07 µM | hRXFP3-CHO | GTPγS binding | [7] |

| IC50 (pERK1) | 7.82 µM | - | ERK1 phosphorylation | [2] |

| IC50 (pERK2) | 13.86 µM | - | ERK2 phosphorylation |[2] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Route | Dose | Species | Reference |

|---|---|---|---|---|---|

| Clearance | 44 mL/min/kg | IP | 10 mg/kg | Rat | [7] |

| Brain Cmax | 1552 ng/g | IP | 10 mg/kg | Rat | [7] |

| Plasma Half-life | 1.9 hours | - | - | Rat | [1] |

| Brain Half-life | 4.9 hours | - | - | Rat | [1] |

| Plasma Protein Binding | 99.8% | - | - | Rat |[2][5] |

Table 3: In Vivo Efficacy of this compound in Behavioral Models

| Model | Species | Doses (IP) | Key Findings | Reference |

|---|---|---|---|---|

| Alcohol Self-Administration | Wistar Rats (male & female) | 5, 10, 20 mg/kg | 5 mg/kg was the lowest effective dose to reduce alcohol self-administration. | [1][3] |

| Alcohol Self-Administration | Alcohol-Preferring P Rats (male) | 5, 10, 20 mg/kg | Reduction in alcohol self-administration. | [1][3] |

| Sucrose (B13894) Self-Administration | Wistar Rats (male) | 20 mg/kg | Reduced sucrose self-administration. | [1] |

| Agonist-Induced Feeding | Wistar Rats (male) | 10 mg/kg | Attenuated the increase in food intake induced by the RXFP3 agonist R3/I5. |[2][5] |

Experimental Protocols

The following are detailed methodologies for key in vivo experiments involving this compound.

Protocol 1: Evaluation of this compound on Alcohol and Sucrose Self-Administration

This protocol is adapted from studies investigating the effect of this compound on reward-seeking behavior.[1][3]

1. Animals:

-

Male and female Wistar or alcohol-preferring (P) rats.

-

Animals should be individually housed and maintained on a reverse light-dark cycle.

-

Food and water are available ad libitum unless otherwise specified for the experiment.

2. Drug Preparation and Administration:

-

This compound is dissolved in a vehicle suitable for intraperitoneal (IP) injection. A common vehicle is 10% DMSO in corn oil.[2]

-

Prepare fresh solutions on the day of the experiment.

-

Administer this compound (e.g., 0, 5, 10, 20 mg/kg) via IP injection 1 hour prior to the behavioral testing session.[1]

-

A within-subjects design is often used, where each animal receives all doses in a counterbalanced order.

3. Experimental Workflow:

Figure 2: Experimental workflow for the alcohol or sucrose self-administration paradigm.

4. Data Collection and Analysis:

-

Record the number of active and inactive lever presses.

-

Locomotor activity can be monitored using photobeam breaks.

-

Analyze data using appropriate statistical methods, such as a two-way ANOVA with sex and drug dose as factors.

Protocol 2: Behavioral Characterization of this compound

To assess the broader behavioral effects of this compound, a battery of tests can be employed.[1][3]

1. Open Field Test:

-

Purpose: To assess general locomotor activity and anxiety-like behavior.

-

Procedure: Place the rat in the center of an open field arena and allow it to explore for a set period (e.g., 30 minutes).

-

Measures: Total distance traveled, time spent in the center versus the periphery.

2. Elevated Zero Maze:

-

Purpose: To assess anxiety-like behavior.

-

Procedure: Place the rat in a closed quadrant of an elevated, circular maze with alternating open and closed quadrants. Allow for a 5-minute test period.

-

Measures: Time spent in the open versus closed quadrants.

3. Acoustic Startle Response and Prepulse Inhibition (PPI):

-

Purpose: To assess sensorimotor gating.

-

Procedure: Place the rat in a startle chamber and present a series of acoustic stimuli (startle pulse alone, prepulse followed by startle pulse).

-

Measures: Amplitude of the startle response to the pulse alone and the percentage of inhibition of the startle response by the prepulse.

Protocol 3: Evaluation of this compound on Agonist-Induced Feeding

This protocol is designed to confirm the on-target antagonism of this compound in vivo.[5]

1. Animals:

-

Male Wistar rats, satiated before the experiment.

2. Drug Preparation and Administration:

-

This compound: Administered IP (e.g., 10 mg/kg) 30 minutes prior to the central administration of the agonist.

-

RXFP3 Agonist (e.g., R3/I5): Administered via intracerebroventricular (i.c.v.) infusion.

3. Experimental Procedure:

-

Habituate rats to the i.c.v. injection procedure.

-

On the test day, remove food from the home cages.

-

Administer this compound or vehicle.

-

30 minutes later, administer the RXFP3 agonist or vehicle i.c.v.

-

Immediately after the i.c.v. infusion, provide a pre-weighed amount of chow.

-

Measure food intake at regular intervals (e.g., every hour for 4 hours).

4. Data Analysis:

-

Analyze cumulative food intake using a repeated-measures ANOVA.

Conclusion

This compound is a well-characterized and selective antagonist of the RXFP3 receptor with demonstrated in vivo activity. The protocols outlined above provide a framework for researchers to investigate the role of the relaxin-3/RXFP3 system in various physiological and pathological processes. The favorable pharmacokinetic profile of this compound, including its ability to penetrate the blood-brain barrier, makes it a valuable tool for preclinical behavioral pharmacology studies.

References

- 1. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Immunomart [immunomart.com]

- 7. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

Application Notes and Protocols for Intraperitoneal Administration of RLX-33 in Rats

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the intraperitoneal (i.p.) administration of RLX-33, a selective negative allosteric modulator (NAM) of the relaxin family peptide 3 (RXFP3) receptor, in rats. This compound is a valuable tool for investigating the physiological roles of the relaxin-3/RXFP3 system, which is implicated in various processes including stress responses, appetite control, and motivation.[1] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step protocol for i.p. injection in rats. Additionally, it includes a summary of pharmacokinetic data and diagrams illustrating the compound's signaling pathway and the experimental workflow.

Introduction

This compound is a potent and selective antagonist of the RXFP3 receptor that can cross the blood-brain barrier.[2][3] It functions as a negative allosteric modulator, effectively inhibiting the activity of relaxin-3, the endogenous ligand for RXFP3.[1][4] Studies have demonstrated that intraperitoneal administration of this compound in rats can block RXFP3 agonist-induced food intake and reduce alcohol self-administration, highlighting its potential for studying metabolic and addictive behaviors.[4][5][6][7] Due to its poor aqueous solubility, specific formulation procedures are required for in vivo administration.[1]

Data Presentation

Table 1: Pharmacokinetic Properties of this compound in Rats

| Parameter | Value | Species/Sex | Dosing | Reference |

| Dosage Range | 5, 10, 20 mg/kg | Wistar Rats (Male & Female) | Single i.p. injection | [5][8] |

| Cmax (Brain) | 1552 ng/mL | Wistar Rats | 10 mg/kg i.p. | [5] |

| Clearance | 44 mL/min/kg | Wistar Rats | 10 mg/kg i.p. | [5] |

| Plasma Protein Binding | 99.8% | Rat | Not specified | [1][2] |

| Aqueous Solubility | < 1 µM | Not applicable | Not applicable | [1][5] |

| Half-life (Plasma) | 1.9 h | Not specified | Not specified | [8] |

| Half-life (Brain) | 4.9 h | Not specified | Not specified | [8] |

Table 2: In Vitro Activity of this compound

| Assay | IC50 | Cell Line | Reference |

| cAMP Accumulation | 2.36 µM | hRXFP3-CHO | [2][5] |

| GTPγS Binding | 3.07 µM | hRXFP3-CHO | [5] |

| ERK1 Phosphorylation | 7.82 µM | Not specified | [2][3] |

| ERK2 Phosphorylation | 13.86 µM | Not specified | [2][3] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Corn oil

-

Sterile 1.5 mL microcentrifuge tubes

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Vortex mixer

-

Analytical balance

-

Appropriate personal protective equipment (PPE)

Preparation of this compound Dosing Solution (for a 10 mg/kg dose)

Due to the poor aqueous solubility of this compound, a suspension in a vehicle such as corn oil is recommended for intraperitoneal administration.

-

Calculate the required amount of this compound:

-

For a 10 mg/kg dose in a 300g (0.3 kg) rat, the required dose is 3 mg.

-

Assuming an injection volume of 1 mL/kg, the final concentration of the dosing solution should be 10 mg/mL.

-

-

Prepare the vehicle:

-

A common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil. A suggested protocol is to first dissolve this compound in a small amount of DMSO and then suspend this solution in corn oil.[2]

-

-

Dissolve this compound in DMSO:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a minimal volume of DMSO to dissolve the powder completely. For example, add 100 µL of DMSO to 20.8 mg of this compound to create a 20.8 mg/mL stock solution.[2]

-

-

Prepare the final dosing suspension:

-

Add the this compound/DMSO solution to the required volume of corn oil. For the example above, add the 100 µL of the 20.8 mg/mL stock solution to 900 µL of corn oil to achieve a final concentration of 2.08 mg/mL.[2] Adjust volumes as necessary to achieve the desired final concentration for injection.

-

Vortex the mixture thoroughly to ensure a uniform suspension. The final solution should be prepared fresh before each experiment.

-

Intraperitoneal Administration Protocol

-

Animal Handling and Restraint:

-

Handle the rat calmly and securely. Proper restraint is crucial for a safe and accurate injection. One common method is to gently scruff the rat by the loose skin over its shoulders, which immobilizes the head and forelimbs.

-

-

Locating the Injection Site:

-

The preferred site for i.p. injection in rats is the lower right or left quadrant of the abdomen. This avoids puncturing the cecum, bladder, or major blood vessels.

-

-

Injection Procedure:

-

Use a sterile syringe with an appropriate gauge needle (25-27G).

-

Tilt the rat's head downwards at a slight angle.

-

Insert the needle at a 15-20 degree angle into the chosen lower abdominal quadrant.

-

Gently aspirate by pulling back the plunger to ensure that no blood or urine is drawn into the syringe. If either is present, withdraw the needle and reinject at a different site with a new sterile needle.

-

Slowly inject the this compound suspension.

-

Withdraw the needle and return the rat to its cage.

-

-

Post-Injection Monitoring:

-

Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.

-

Mandatory Visualizations

Caption: Signaling pathway of the RXFP3 receptor and the inhibitory action of this compound.

Caption: Experimental workflow for intraperitoneal administration of this compound in rats.

References

- 1. Discovery and Characterization of the First Nonpeptide Antagonists for the Relaxin-3/RXFP3 System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Targeting the relaxin-3/RXFP3 system: a patent review for the last two decades - PMC [pmc.ncbi.nlm.nih.gov]

- 5. First-in-class RXFP3 negative allosteric modulator this compound prevents alcohol relapse in rats | BioWorld [bioworld.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The novel RXFP3 negative allosteric modulator this compound reduces alcohol self-administration in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for RLX-33 in Behavioral Studies

Abstract

This document provides detailed application notes and protocols for the use of RLX-33, a novel GABAA receptor positive allosteric modulator, in rodent behavioral studies. The information herein is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments to evaluate the anxiolytic and antidepressant-like effects of this compound. This guide includes recommended dosage ranges, detailed experimental procedures for key behavioral assays, and representative data.

Introduction

This compound is a selective positive allosteric modulator of the α2/α3 subunit-containing GABAA receptors. By enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, this compound is hypothesized to produce anxiolytic and antidepressant-like effects with a reduced sedative potential compared to non-selective benzodiazepines. These application notes provide a starting point for researchers to investigate the behavioral pharmacology of this compound.

Mechanism of Action

This compound allosterically binds to a specific site on the GABAA receptor, increasing the receptor's affinity for GABA. This potentiation of GABAergic inhibition in brain regions associated with anxiety and depression, such as the amygdala and prefrontal cortex, is the putative mechanism underlying its therapeutic effects.

Signaling Pathway Diagram

Caption: Hypothetical signaling pathway of this compound.

Recommended Dosages and Pharmacokinetics

The following dosages are recommended as a starting point for behavioral studies in adult male C57BL/6 mice. Researchers should perform their own dose-response studies to determine the optimal dose for their specific experimental conditions. The compound is orally bioavailable, with peak plasma concentrations observed 30 minutes post-administration.

Table 1: Recommended Dosage of this compound for Behavioral Studies in Mice

| Behavioral Assay | Route of Administration | Recommended Dose Range (mg/kg) | Pre-treatment Time (minutes) |

| Open Field Test (OFT) | Oral (p.o.) | 1 - 10 | 30 |

| Elevated Plus Maze (EPM) | Oral (p.o.) | 1 - 10 | 30 |

| Forced Swim Test (FST) | Intraperitoneal (i.p.) | 5 - 20 | 60 |

Table 2: Representative Pharmacokinetic Data of this compound in Mice (10 mg/kg, p.o.)

| Parameter | Value |

| Tmax | 30 minutes |

| Cmax | 450 ng/mL |

| Half-life | 2.5 hours |

| Bioavailability | 45% |

Experimental Protocols

The following are detailed protocols for commonly used behavioral assays to assess the anxiolytic and antidepressant-like properties of this compound.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.

Materials:

-

Open field arena (e.g., 50 cm x 50 cm x 40 cm)

-

Video tracking software

-

This compound solution

-

Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water)

-

70% ethanol (B145695) for cleaning

Procedure:

-

Habituate the animals to the testing room for at least 1 hour before the experiment.

-

Administer this compound or vehicle control at the appropriate dose and pre-treatment time.

-

Place the mouse in the center of the open field arena.

-

Record the animal's behavior for 10 minutes using the video tracking software.

-

After each trial, clean the arena thoroughly with 70% ethanol to remove any olfactory cues.

-

Analyze the data for total distance traveled, time spent in the center zone, and rearing frequency.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior.

Materials:

-

Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video tracking software

-

This compound solution

-

Vehicle control

-

70% ethanol for cleaning

Procedure:

-

Habituate the animals to the testing room for at least 1 hour.

-

Administer this compound or vehicle control.

-

Place the mouse in the center of the maze, facing an open arm.

-

Allow the mouse to explore the maze for 5 minutes, recording its behavior.

-

Clean the maze with 70% ethanol between trials.

-

Analyze the data for the percentage of time spent in the open arms and the number of entries into the open arms.

Forced Swim Test (FST)

The FST is used to evaluate antidepressant-like effects.

Materials:

-

Glass cylinder (e.g., 25 cm high, 10 cm in diameter)

-

Water (23-25°C)

-

Video camera

-

This compound solution

-